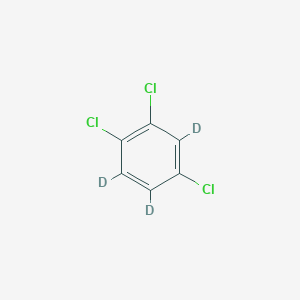1,2,4-Trichlorobenzene-d3
CAS No.: 2199-72-6
Cat. No.: VC2528684
Molecular Formula: C6H3Cl3
Molecular Weight: 184.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2199-72-6 |
|---|---|
| Molecular Formula | C6H3Cl3 |
| Molecular Weight | 184.5 g/mol |
| IUPAC Name | 1,2,4-trichloro-3,5,6-trideuteriobenzene |
| Standard InChI | InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D |
| Standard InChI Key | PBKONEOXTCPAFI-CBYSEHNBSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)Cl)[2H] |
| SMILES | C1=CC(=C(C=C1Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)Cl |
Introduction
Chemical Identity and Basic Properties
1,2,4-Trichlorobenzene-d3 is characterized by its specific molecular structure that combines chlorine substituents with deuterium atoms. This section details its fundamental chemical and physical properties as documented in scientific literature.
Chemical Identification
1,2,4-Trichlorobenzene-d3 is precisely identified through several standardized nomenclature systems and identifiers used in chemical research and industry. The compound is registered with specific identifying information that distinguishes it from other similar compounds.
The compound is formally known by the following identifiers:
-
Product Name: 1,2,4-TRICHLOROBENZENE (D3)
-
Synonyms: 1,2,4-TRICHLOROBENZENE-D3, 98 ATOM % D; Deuterated 1,2,4-trichlorobenzene
-
CAS Registry Number: 2199-72-6
-
Molecular Formula: C6Cl3D3
The molecular structure features a benzene ring with three chlorine atoms at positions 1, 2, and 4, while the remaining positions (3, 5, and 6) are occupied by deuterium atoms instead of hydrogen atoms. This specific arrangement gives the compound its unique properties while maintaining the general reactivity profile of chlorinated benzenes.
Physical Properties
The physical properties of 1,2,4-Trichlorobenzene-d3 are critical for understanding its behavior in various experimental conditions and applications. These properties govern its states of matter at different temperatures and its interactions with other substances.
Table 1: Physical Properties of 1,2,4-Trichlorobenzene-d3
| Property | Value |
|---|---|
| Melting point | 16 °C (literature value) |
| Boiling point | 214 °C (literature value) |
| Density | 1.454 g/mL |
| Refractive index | n20/D 1.571 (literature value) |
| Flash point | >230 °F |
| Physical state at room temperature | Liquid |
These physical characteristics demonstrate that 1,2,4-Trichlorobenzene-d3 shares many properties with its non-deuterated analog, though subtle differences exist due to the isotopic substitution. The slightly higher molecular weight of deuterium compared to hydrogen results in minor but measurable differences in certain physical properties, particularly in spectroscopic applications where these differences become analytically significant.
Deuteration Significance
The replacement of hydrogen atoms with deuterium in 1,2,4-Trichlorobenzene creates distinct advantages for analytical applications. This section explores the theoretical and practical implications of deuteration in this specific compound.
Isotopic Effects
Deuterium (²H or D) differs from protium (¹H) primarily in its nuclear composition, containing one neutron in addition to the proton. This results in an atomic mass approximately twice that of hydrogen. While chemical behavior remains largely similar, the increased mass leads to several important isotope effects that make deuterated compounds valuable in research.
In 1,2,4-Trichlorobenzene-d3, the deuterium substitution produces several notable effects:
-
Reduced vibrational frequencies for C-D bonds compared to C-H bonds
-
Altered infrared absorption patterns
-
Different mass fragmentation patterns in mass spectrometry
-
Increased stability in certain chemical reactions due to the stronger C-D bond
These properties make 1,2,4-Trichlorobenzene-d3 particularly useful as an internal standard in analytical procedures, as it behaves almost identically to the non-deuterated compound in chromatographic separation but can be distinguished through mass spectrometry or NMR spectroscopy.
Analytical Applications
The deuteration of 1,2,4-Trichlorobenzene creates a compound that serves specialized functions in analytical chemistry, particularly in environmental and industrial analyses where chlorinated benzenes are monitored.
As an internal standard or reference material, 1,2,4-Trichlorobenzene-d3 offers several advantages:
-
Identical chromatographic behavior to 1,2,4-Trichlorobenzene but distinguishable by mass spectrometry
-
Clear differentiation in NMR spectroscopy with deuterium signals appearing in distinct regions of the spectrum
-
Ability to quantify native 1,2,4-Trichlorobenzene in complex environmental samples
-
Validation of analytical methods for chlorinated aromatic compounds
The compound is commonly prepared in methanol solution at standard concentrations (e.g., 100 μg/ml) for convenient use in laboratory settings . This formulation facilitates precise volumetric additions to analytical samples without introducing significant matrix effects.
Comparison with Non-deuterated 1,2,4-Trichlorobenzene
Understanding the similarities and differences between 1,2,4-Trichlorobenzene-d3 and its non-deuterated counterpart provides context for its applications and behavior in chemical systems.
Structural Comparison
The fundamental structural difference between 1,2,4-Trichlorobenzene-d3 and 1,2,4-Trichlorobenzene is the replacement of hydrogen atoms with deuterium atoms, which results in:
-
Molecular formula: C6Cl3D3 (deuterated) vs. C6H3Cl3 (non-deuterated)
-
Molecular weight: 184.47 g/mol (deuterated) vs. 181.45 g/mol (non-deuterated)
This small difference in molecular weight (approximately 3 g/mol) is sufficient to allow differentiation in high-resolution mass spectrometry while maintaining nearly identical chemical behavior in most applications.
Synthesis and Production
The production of deuterated compounds requires specialized techniques to incorporate deuterium atoms into the molecular structure, typically involving different approaches than those used for non-deuterated analogs.
Research Applications
1,2,4-Trichlorobenzene-d3 serves specific functions in research contexts, particularly in environmental monitoring and analytical method development.
Environmental Analysis
Chlorinated benzenes, including 1,2,4-trichlorobenzene, are environmental contaminants of concern due to their persistence and potential toxic effects. The deuterated analog facilitates accurate quantification in environmental samples by serving as:
-
An internal standard for gas chromatography-mass spectrometry (GC-MS) analysis
-
A surrogate standard to assess recovery rates during sample preparation
-
A reference material for method validation
These applications are particularly valuable given that 1,2,4-trichlorobenzene is listed in the U.S. EPA's toxic release inventory (TRI) database as a high-production-volume chemical , indicating significant environmental monitoring requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume